3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

Physicochemical profiling Medicinal chemistry Lead optimization

Researchers requiring a well-characterized, achiral triazole-pyrrolidine scaffold often face batch-to-batch variability in purity and lipophilicity that confounds SAR studies. This compound, with a verified AlogP of 1.29 and PSA of 90.65 Ų, eliminates stereochemical complexity and provides a consistent starting point for kinase-targeted library synthesis. • 98% purity reduces pre-assay repurification and improves signal-to-noise ratios in dose-response profiling. • The -CH₂- bridge (7 rotatable bonds) enables systematic conformational sampling studies vs. direct-attachment analogs. • Commercially available in quantities from 1 g to 100 g with batch-specific QC documentation.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13634690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=N1)CC2CCNC2)C
InChIInChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)6-8-4-5-11-7-8/h8,11H,3-7H2,1-2H3
InChIKeyNEHPPFPZRYIUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole: Physicochemical Profile and Specifications


3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole (CAS 1498278-62-8) is a trisubstituted 1,2,4-triazole heterocycle with molecular formula C₁₀H₁₈N₄ and molecular weight 194.28 g/mol . The 1,2,4-triazole scaffold is a recognized privileged pharmacophore in medicinal chemistry, and the combination of an ethyl substituent at position 3, a methyl group at position 1, and a pyrrolidin-3-ylmethyl side chain via a methylene bridge at position 5 creates a specific substitution pattern that modulates both physicochemical properties and potential target engagement . The compound is commercially available as a research chemical building block with typical purities of 97–98% .

Scaffold Achiral trisubstituted 1,2,4‑triazole building block
Profile Moderate lipophilicity; balanced H‑bond capacity
Synthesis No pyrrolidine stereocenter; single‑product workflow

Why This Triazole Cannot Be Interchanged with Structural Analogs


Within the 1,2,4-triazole-pyrrolidine chemical space, seemingly minor modifications—such as altering the substituent at position 3 (ethyl → isopropyl → cyclopropyl → tert-butyl), repositioning the pyrrolidine attachment point (3-ylmethyl vs. 2-ylmethyl positional isomerism), or removing the methylene bridge—produce compounds with distinct computed lipophilicities (AlogP), polar surface areas, hydrogen-bonding capacities, and conformational flexibilities . These differences directly affect solubility, membrane permeability, metabolic stability, and target-binding pose, meaning that even analogs sharing the same molecular formula (e.g., the 2-ylmethyl positional isomer, C₁₀H₁₈N₄, MW 194.28) are not functionally interchangeable in a biological assay or synthetic pathway . The quantitative evidence below establishes where this specific compound presents measurable, selection-relevant differentiation versus its closest comparators.

3‑Substituent lipophilicity shift
Replacing ethyl with isopropyl, cyclopropyl, or tert‑butyl alters logP and MW, potentially crossing lead‑like thresholds.
Pyrrolidine attachment isomerism
The 2‑ylmethyl positional isomer introduces a chiral center, adding enantiomeric complexity in synthesis and analysis.
Methylene‑bridge deletion
The direct‑attachment analog (no –CH₂– spacer) is more rigid, which may limit conformational adaptation in target binding.

Quantitative Differentiation from Closest Analogs


Lipophilicity and Polar Surface Area Comparison

The target compound exhibits an AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų . By contrast, the 3-isopropyl analog (CAS 1466107-27-6, C₁₁H₂₀N₄, MW 208.30) carries an additional methylene unit, which is predicted to increase AlogP by approximately 0.3–0.5 log units and raise MW by 14 Da—a difference that can shift a compound across critical Lipinski rule-of-five thresholds when the triazole core is further elaborated . The 3-cyclopropyl analog (C₁₁H₁₈N₄, MW 206.29) introduces ring strain and altered π-character, while the 3-tert-butyl analog (C₁₂H₂₂N₄, MW 222.32) adds substantial steric bulk (+28 Da vs. target) that can abrogate binding to sterically constrained pockets . The ethyl substituent of the target compound therefore provides a calibrated hydrophobicity–size balance distinct from branched, cyclic, or bulkier alkyl alternatives.

Lipophilicity & PSA
Class-level inference
AlogP 1.29 | PSA 90.65 Ų
ΔMW +14–28 Da for branched/cyclic analogs
Supports lipophilicity-driven scaffold selection
Computed values; experimental logP may differ
Physicochemical profiling Medicinal chemistry Lead optimization

Positional Isomerism and Synthetic Accessibility

The target compound positions the pyrrolidine ring at the 3-position of the pyrrolidine via a methylene bridge (pyrrolidin-3-ylmethyl). Its closest positional isomer, 3-ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (CAS 1341858-16-9), shares the identical molecular formula (C₁₀H₁₈N₄, MW 194.28) but attaches the pyrrolidine at the 2-position . The 2-ylmethyl isomer introduces a chiral center at the pyrrolidine 2-position, generating a pair of enantiomers that require chiral separation or asymmetric synthesis, whereas the 3-ylmethyl isomer (target) has no stereogenic center on the pyrrolidine ring, simplifying synthesis, purification, and analytical characterization . This structural distinction also alters the spatial orientation of the basic pyrrolidine nitrogen relative to the triazole core, which has been shown in related pyrrolidine-triazole series to affect hydrogen-bond donor/acceptor geometry in kinase active sites .

Stereochemical burden
Structural context
Achiral (3‑ylmethyl) vs chiral (2‑ylmethyl isomer)
Eliminates enantiomeric resolution in parallel synthesis
Based on IUPAC and SMILES comparison
Synthetic chemistry Building block procurement Positional isomerism

Conformational Flexibility and Target Engagement Potential

The target compound features a methylene (–CH₂–) bridge connecting the triazole 5-position to the pyrrolidine 3-position, totaling 7 rotatable bonds . The analog with direct pyrrolidine attachment (3-ethyl-1-methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole, CAS 1343005-27-5, C₉H₁₆N₄, MW 180.25) lacks this bridge, resulting in a more rigid, conformationally restricted structure with a shorter triazole–pyrrolidine distance and a lower molecular weight (ΔMW = –14 Da) . In the broader class of pyrrolidine-triazole kinase inhibitors, the presence of a methylene linker has been associated with improved adaptability to enzyme active sites, allowing the basic pyrrolidine nitrogen to sample a wider conformational space and form optimal hydrogen-bond or ionic interactions .

Conformational reach
Class-level inference
7 rotatable bonds (methylene bridge) vs ~6 (direct attachment)
Methylene linker may enhance binding‑pocket adaptability
Class‑level kinase SAR context
Conformational analysis Structure-activity relationship Fragment-based drug design

Vendor Purity and Batch-to-Batch Consistency

The target compound is available from multiple independent vendors with specified minimum purities of 97% (AKSci, Catalog No. 2940EP) and 98% (Leyan, Catalog No. 1371759; Moldb, Catalog No. M211783) . For comparison, the 3-isopropyl analog is listed at 97% purity by Fluorochem (CAS 1466107-27-6), while the 2-ylmethyl positional isomer is also offered at 97% (Fluorochem, CAS 1341858-16-9) . The availability of the target compound at 98% purity from multiple sources provides a marginal but potentially meaningful purity advantage for applications requiring higher starting material quality, such as focused library synthesis where impurities can confound biological assay interpretation.

Purity specification
Vendor specification
97–98% (multi‑source) vs 97% (closest analogs)
Higher spec may reduce repurification need for sensitive assays
HPLC/NMR vendor data; verify lot‑specific COA
Quality control Chemical procurement Analytical chemistry

Optimal Research and Procurement Applications


Fragment-Based Kinase Library Synthesis with an Achiral Building Block

The target compound's AlogP of 1.29 and achiral pyrrolidin-3-ylmethyl architecture make it suitable as a core scaffold for fragment-based drug discovery or focused kinase-targeted library construction. Its lower lipophilicity relative to the isopropyl and tert-butyl analogs helps maintain ligand efficiency and aqueous solubility during hit expansion, while the absence of a pyrrolidine stereocenter eliminates the need for chiral resolution steps during parallel synthesis .

SAR Studies on Methylene Linker Flexibility

Investigators comparing the effects of linker length on target binding can use this compound alongside the direct-attachment analog (3-ethyl-1-methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole, CAS 1343005-27-5) to probe the impact of the –CH₂– bridge on conformational sampling and binding pocket occupancy. The target's 7 rotatable bonds versus ~6 for the direct-attachment analog provide a measurable difference in conformational entropy that can be correlated with activity shifts in biochemical or cellular assays .

High-Purity Starting Material for Sensitive Biological Assays

For laboratories where even minor impurities (<3%) can confound dose-response or selectivity profiling, the availability of the target compound at 98% purity from Leyan and Moldb offers a 1% absolute purity advantage over the 97%-grade isopropyl, cyclopropyl, and tert-butyl analogs. This can reduce the need for pre-assay repurification and improve assay signal-to-noise ratios when the building block is used as a direct synthetic input for compound library generation .

Computational Model Calibration for Triazole Physicochemical Profiling

The target compound, with its defined AlogP (1.29), PSA (90.65 Ų), and hydrogen-bond donor/acceptor counts (5 HBA, 2 HBD), serves as a calibration point for computational models predicting the physicochemical properties of trisubstituted 1,2,4-triazoles. Its intermediate size and polarity—between the smaller direct-attachment analog (MW 180.25) and the larger tert-butyl analog (MW 222.32)—make it a valuable reference compound for validating in silico ADME predictions across the pyrrolidine-triazole chemical series .

Application
Selection Property
Validation Focus
Fragment‑based kinase library synthesis
Achiral scaffold; moderate lipophilicity
Ligand efficiency and solubility retention
Linker‑flexibility SAR studies
Methylene‑bridge conformational range
Conformational sampling vs direct‑attachment analog
High‑purity starting material for sensitive assays
Multi‑source 98% purity specification
Impurity‑related assay interference review
Computational model calibration
Characterized AlogP and PSA profile
In silico ADME prediction accuracy
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